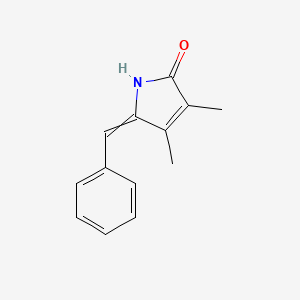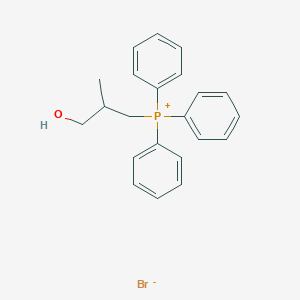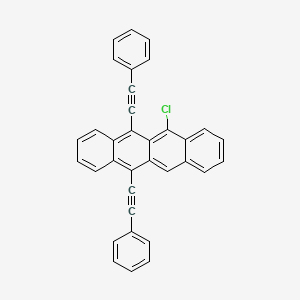
5-Chloro-6,11-bis(phenylethynyl)tetracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-6,11-bis(phenylethynyl)tetracene is a chemical compound known for its unique structural and photophysical properties. It belongs to the family of tetracene derivatives, which are known for their applications in organic electronics and photonics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6,11-bis(phenylethynyl)tetracene typically involves multi-step organic reactionsThe final step involves reductive aromatization to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-6,11-bis(phenylethynyl)tetracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The chlorine atom at the 5 position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted tetracene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-6,11-bis(phenylethynyl)tetracene has several scientific research applications, including:
Organic Electronics: Used as a semiconductor material in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Photonics: Employed in the development of photonic devices due to its unique photophysical properties.
Biological Research: Investigated for its potential use in biological imaging and as a fluorescent probe.
Industrial Applications: Utilized in the production of advanced materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 5-Chloro-6,11-bis(phenylethynyl)tetracene is primarily related to its electronic structure. The phenylethynyl groups and chlorine atom influence the compound’s electronic distribution, affecting its reactivity and interaction with other molecules. The compound can participate in various photophysical processes, such as fluorescence and phosphorescence, making it useful in optoelectronic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,12-Bis(phenylethynyl)naphthacene
- 9,10-Diphenylanthracene
- 5,6,11,12-Tetraarylethynyltetracenes
Uniqueness
5-Chloro-6,11-bis(phenylethynyl)tetracene stands out due to the presence of the chlorine atom, which can significantly alter its electronic properties and reactivity compared to other similar compounds. This unique feature makes it a valuable compound for specific applications in organic electronics and photonics .
Eigenschaften
CAS-Nummer |
80034-35-1 |
|---|---|
Molekularformel |
C34H19Cl |
Molekulargewicht |
463.0 g/mol |
IUPAC-Name |
5-chloro-6,11-bis(2-phenylethynyl)tetracene |
InChI |
InChI=1S/C34H19Cl/c35-34-27-16-8-7-15-26(27)23-32-30(21-19-24-11-3-1-4-12-24)28-17-9-10-18-29(28)31(33(32)34)22-20-25-13-5-2-6-14-25/h1-18,23H |
InChI-Schlüssel |
SYCWCSDYRIJUAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=C(C5=CC=CC=C5C=C24)Cl)C#CC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


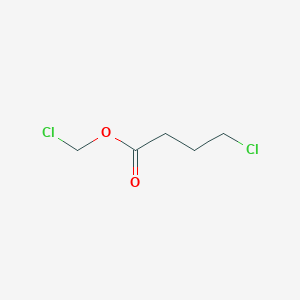
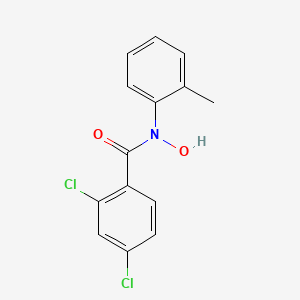
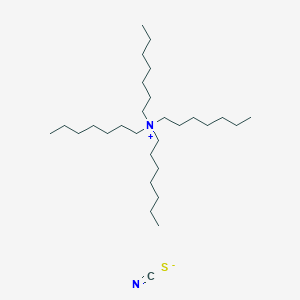
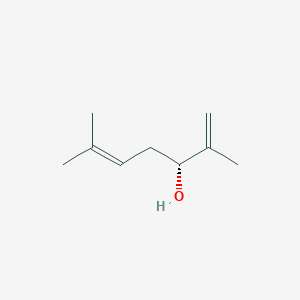

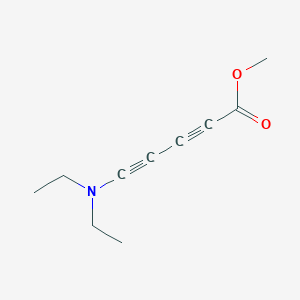

![3-[5(n)-3H]Indolylacetic acid](/img/structure/B14429153.png)

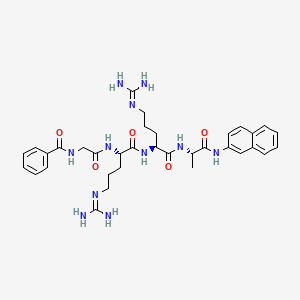
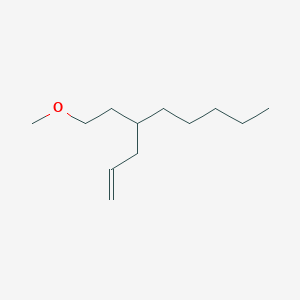
![N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14429198.png)
